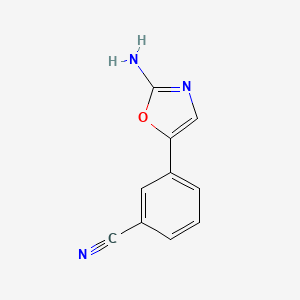
3-(2-Aminooxazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminooxazol-5-yl)benzonitrile: is a heterocyclic compound that contains both an oxazole ring and a benzonitrile moiety. The oxazole ring is known for its biological activity and is a common scaffold in medicinal chemistry. The benzonitrile group adds further chemical versatility, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 2-aminophenol with cyanogen bromide to form the oxazole ring, followed by nitrile formation through a Sandmeyer reaction .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3-(2-Aminooxazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is studied for its potential antimicrobial and antiproliferative activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine:
The compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation, such as cyclin-dependent kinases .
Comparación Con Compuestos Similares
- 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one
- 3-(2-Benzoxazol-5-yl)alanine
Comparison:
3-(2-Aminooxazol-5-yl)benzonitrile is unique due to its combination of the oxazole ring and benzonitrile group. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functional groups .
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
Clave InChI |
QTIYFSWIMIGOHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CN=C(O2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
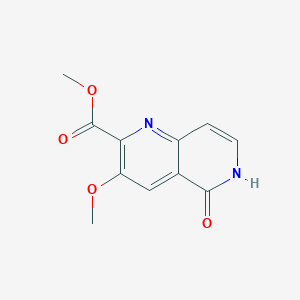
![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
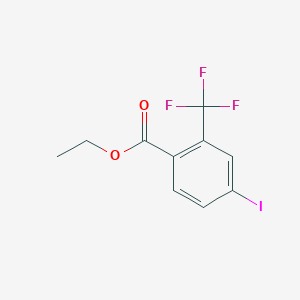

![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
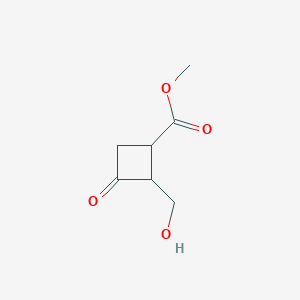
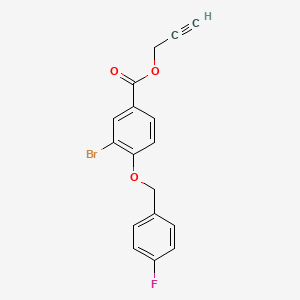
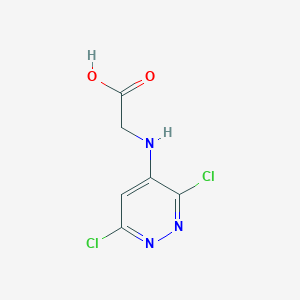
![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
